3,3-dimethyl-2-oxobutyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate
Description
3,3-Dimethyl-2-oxobutyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is a complex organic compound with a molecular formula of C21H18N2O7. This compound is characterized by its intricate structure, which includes multiple functional groups such as nitro, oxo, and ester groups. It is a derivative of isoindole, a heterocyclic aromatic organic compound.
Properties
IUPAC Name |
(3,3-dimethyl-2-oxobutyl) 4-(4-nitro-1,3-dioxoisoindol-2-yl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N2O7/c1-21(2,3)16(24)11-30-20(27)12-7-9-13(10-8-12)22-18(25)14-5-4-6-15(23(28)29)17(14)19(22)26/h4-10H,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVHDOYRWCIHRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)COC(=O)C1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N2O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-dimethyl-2-oxobutyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate typically involves multiple steps, starting with the preparation of the isoindole core. The nitration of isoindole derivatives is a crucial step, often carried out using nitric acid or other nitrating agents under controlled conditions to introduce the nitro group.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and precise control of reaction conditions to ensure consistency and yield. The use of catalysts and advanced purification techniques would be essential to achieve the desired purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The nitro group can be further oxidized to produce nitrate esters or other oxidized derivatives.
Reduction: : The nitro group can be reduced to an amine group, leading to the formation of different amines.
Substitution: : The ester group can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Typical reducing agents include hydrogen gas (H2) in the presence of a catalyst, or tin (Sn) and hydrochloric acid (HCl).
Substitution: : Nucleophiles such as alcohols or amines can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Nitrate esters or other oxidized derivatives.
Reduction: : Amines or amides.
Substitution: : Ester derivatives or amides.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound can be used to study the effects of nitro-containing compounds on biological systems. It may also serve as a probe to investigate enzyme activities or metabolic pathways.
Medicine
The compound's potential medicinal applications include its use as a precursor for the synthesis of pharmaceuticals. Its nitro group and ester functionality may be exploited in drug design and development.
Industry
In the industrial sector, this compound could be used in the production of dyes, pigments, or other chemical products that require its specific structural features.
Mechanism of Action
The mechanism by which 3,3-dimethyl-2-oxobutyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a biological response. The exact molecular targets and pathways involved would need to be determined through experimental studies.
Comparison with Similar Compounds
Similar Compounds
4-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)butanoic acid
4-(4-Nitro-1,3-dioxo-1,3-dihydro-isoindol-2-yl)benzoic acid
3-(4-Nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid
Uniqueness
3,3-Dimethyl-2-oxobutyl 4-(4-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoate is unique due to its specific structural features, including the presence of the 3,3-dimethyl-2-oxobutyl group. This group provides additional steric hindrance and electronic effects, which can influence its reactivity and interactions compared to similar compounds.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
